molecular formula C11H20N2O2 B2425594 tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate CAS No. 1247126-54-0

tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate

Cat. No. B2425594
CAS RN: 1247126-54-0
M. Wt: 212.293
InChI Key: YKEWOOAZAFRMEX-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a carbamate derivative that has been synthesized using various methods, and its potential applications in different fields of science have been explored.

Scientific Research Applications

Isomorphous Crystal Structures and Chemical Synthesis

The study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, which are related to tert-butyl carbamate compounds, reveals the importance of hydrogen and halogen bonds in the formation of crystal structures. This research provides insights into the molecular interactions and potential applications in crystal engineering and design (Baillargeon et al., 2017).

Synthesis of Carbocyclic Analogues

Tert-butyl carbamate derivatives serve as intermediates in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, showcasing their utility in creating components for nucleic acid analogues and potential therapeutic agents (Ober et al., 2004).

Atmospheric CO2 Fixation

A notable application involves the cyclizative atmospheric CO2 fixation by unsaturated amines using tert-butyl hypoiodite, leading to cyclic carbamates. This process highlights the potential of tert-butyl carbamate derivatives in capturing and utilizing CO2, a critical endeavor in addressing climate change (Takeda et al., 2012).

Hydrogen Bonding and Molecular Packing

Research on carbamate derivatives reveals the complexity of hydrogen bonding and its role in molecular packing. Such studies are crucial for understanding molecular structures and could lead to advancements in materials science and nanotechnology (Das et al., 2016).

Chemoselective Transformations

The versatility of tert-butyl carbamate compounds in chemoselective transformations is demonstrated through the synthesis and reactions of silyl carbamates. These findings are significant for the development of novel synthetic methodologies in organic chemistry (Sakaitani & Ohfune, 1990).

properties

IUPAC Name

tert-butyl N-(2-cyanoethyl)-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-9(2)13(8-6-7-12)10(14)15-11(3,4)5/h9H,6,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEWOOAZAFRMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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